molecular formula C14H13NO3 B7499676 Phenyl N-[4-(hydroxymethyl)phenyl]carbamate

Phenyl N-[4-(hydroxymethyl)phenyl]carbamate

Cat. No.: B7499676
M. Wt: 243.26 g/mol
InChI Key: SIBJWYRAGSRLGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-[4-(hydroxymethyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-(hydroxymethyl)phenol in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-[4-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-[4-(hydroxymethyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl N-[4-(hydroxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Phenyl N-[4-(hydroxymethyl)phenyl]carbamate can be compared with other carbamate derivatives, such as:

    Phenyl N-[4-(hydroxymethyl)phenyl]methylcarbamate: Similar structure but with a methyl group instead of a phenyl group.

    tert-Butyl N-[4-(hydroxymethyl)phenyl]carbamate: Contains a tert-butyl group instead of a phenyl group.

    Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester: Features a dimethylethyl ester group

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

phenyl N-[4-(hydroxymethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c16-10-11-6-8-12(9-7-11)15-14(17)18-13-4-2-1-3-5-13/h1-9,16H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBJWYRAGSRLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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